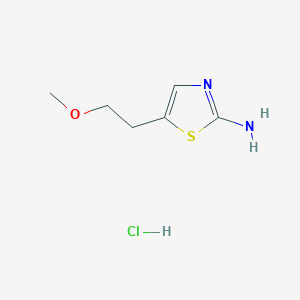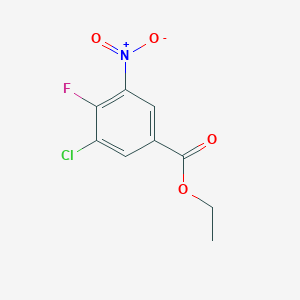
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone is an interesting synthetic organic compound with intriguing pharmacological potential. This compound possesses a quinoline core structure linked to an imidazole ring through a thioethanone bridge. Such complex structures often endow molecules with diverse biochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step procedures.
Starting Materials: : The synthesis starts with commercially available or easily synthesized precursors such as 3,4-dihydroquinoline, 3-methoxyphenylimidazole, and appropriate thioesters.
Reaction Conditions: : The initial step often involves the formation of an imidazolylthioester intermediate under reflux conditions in an anhydrous solvent like dichloromethane, catalyzed by a strong acid such as sulfuric acid or a base such as potassium carbonate.
Coupling: : The intermediate is then coupled with 3,4-dihydroquinoline under similar conditions with added catalytic agents, often palladium or nickel complexes, to facilitate the coupling reaction.
Industrial Production Methods
For large-scale production, methods may be optimized to improve yield and reduce costs:
Catalyst Recycling: : Efficient recycling of palladium or nickel catalysts can be implemented.
Continuous Flow Reactors: : These reactors allow for the continuous addition of reactants and withdrawal of products, increasing the throughput and consistency of product quality.
Analyse Des Réactions Chimiques
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone undergoes several types of chemical reactions:
Oxidation
Conditions: : Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products: : Oxidized forms of quinoline and imidazole rings.
Reduction
Conditions: : Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: : Reduced forms with saturated rings or removal of the thio group.
Substitution
Conditions: : Takes place in the presence of nucleophiles or electrophiles under mild to moderate conditions.
Major Products: : Substituted products where either the methoxy group or the thioether linkage is replaced.
Applications De Recherche Scientifique
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone has found applications across various fields:
Chemistry: : Used as a ligand in coordination chemistry due to its ability to chelate metals.
Biology: : Acts as a molecular probe in studying receptor-ligand interactions.
Medicine: : Explored for potential pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: : Employed in the synthesis of advanced materials and catalysts.
Mécanisme D'action
The precise mechanism of action for this compound varies depending on its application. common mechanisms include:
Molecular Targets: : Interaction with specific proteins or receptors such as enzyme active sites or cellular receptors.
Pathways Involved: : Modulating signal transduction pathways, inhibiting enzyme activity, or altering gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenylethanone: : Lacks the imidazole ring but shares the quinoline structure.
2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone: : Lacks the quinoline structure but contains the imidazole and thioether linkage.
Uniqueness
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone stands out due to:
Structural Complexity: : Incorporates both quinoline and imidazole moieties, offering a wide array of chemical reactivity.
Versatility: : Broad spectrum of applications across different scientific fields.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-18-9-4-8-17(14-18)23-13-11-22-21(23)27-15-20(25)24-12-5-7-16-6-2-3-10-19(16)24/h2-4,6,8-11,13-14H,5,7,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPXZQCXOLPDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid](/img/structure/B2713493.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2713503.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2713506.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2713507.png)


![7-Chloro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713510.png)
![2-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2713511.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2713512.png)
![2-[9-(3-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE](/img/structure/B2713514.png)
